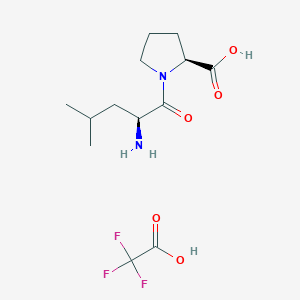

Leu-Pro trifluoroacetate salt

説明

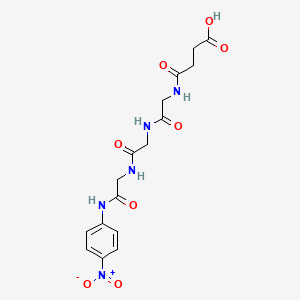

Leu-Pro trifluoroacetate salt is a white powder with the empirical formula C11H20N2O3 · C2HF3O2 . It has a molecular weight of 342.31 . L-leucyl-L-proline (Leu-Pro) and its retro variant Pro-Leu may be used along with other proline dipeptides to study imprinting and chemotaxis in tetrahymena .

Synthesis Analysis

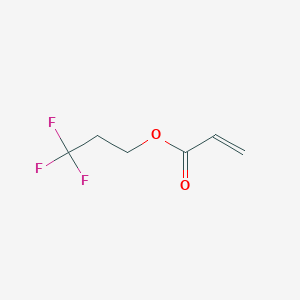

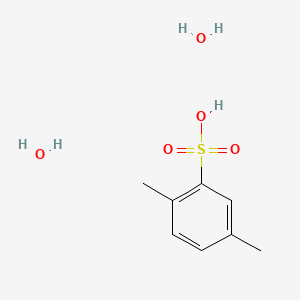

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis

The molecular structure of Leu-Pro trifluoroacetate salt is represented by the SMILES stringOC(=O)C(F)(F)F.CC(C)CC@HC(=O)N1CCC[C@H]1C(O)=O . Physical And Chemical Properties Analysis

Leu-Pro trifluoroacetate salt is a white powder . It has a molecular weight of 342.31 . The storage temperature for this compound is -20°C .科学的研究の応用

1. Peptide Purification and Crystallization

Leu-Pro trifluoroacetate salt, a contaminant in peptides from solid phase synthesis, poses challenges in peptide chemistry. It affects peptides' chemical and biological properties. The traditional two-step post-synthetic purification involving chromatography and ion exchange can be replaced by co-crystallization. This single-step method leads to TFA-free crystals of dipeptides, showcasing an innovative approach in peptide purification and crystallization (Lucaioli et al., 2018).

2. Multicomponent Crystal Formation

Leu-Pro trifluoroacetate salt is crucial in the formation of ternary and quaternary crystal forms in peptide cocrystallization. These crystal forms aid in understanding the range of accessible crystal structures from target cocrystals to TFA salt. The variety of multicomponent phases enhances our knowledge of peptide crystallization processes (Lucaioli et al., 2018).

3. Terpolymerization Studies

Investigations into the terpolymerization of amino acids, including Leu-NCA, in trifluoroacetic acid provide insights into the copolymerization parameters and the behavior of these compounds under different conditions. This research contributes significantly to our understanding of polymer chemistry and the synthesis of copolypeptides (Hull & Kricheldorf, 1980).

4. Chemical Synthesis and Analysis

Leu-Pro trifluoroacetate salt plays a role in the synthesis of various peptides and proteins. For example, it is involved in the preparation of specific peptides and their analogs, contributing to the field of peptide synthesis and analytical chemistry (Jaeger et al., 1980).

5. Stable Isotope Labeling in Proteomics

In proteomics, stable isotope labeling using amino acids in cell culture (SILAC) involves the incorporation of specific amino acids, like deuterated leucine, into proteins. This method is critical for quantitative proteomics and allows for the accurate identification and quantitation of complex protein mixtures (Ong et al., 2002).

Safety And Hazards

It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Leu-Pro trifluoroacetate salt . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3.C2HF3O2/c1-7(2)6-8(12)10(14)13-5-3-4-9(13)11(15)16;3-2(4,5)1(6)7/h7-9H,3-6,12H2,1-2H3,(H,15,16);(H,6,7)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVSSRGHMVVWPD-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745581 | |

| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leu-Pro trifluoroacetate salt | |

CAS RN |

67320-92-7 | |

| Record name | L-Leucyl-L-proline--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

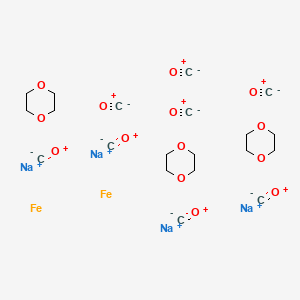

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3068539.png)

![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)

![2-[Bis(3,5-dimethylphenyl)phosphino]benzaldehyde](/img/structure/B3068607.png)

![Poly(oxy-1,2-ethanediyl),a-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl]-w-hydroxy-](/img/structure/B3068630.png)